molecular formula C9H20Cl2N2 B2673757 3,9-Diazaspiro[5.5]undecane dihydrochloride CAS No. 2089256-14-2

3,9-Diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B2673757
CAS No.: 2089256-14-2
M. Wt: 227.17
InChI Key: FLHSFTYZKYPXGT-UHFFFAOYSA-N
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Description

3,9-Diazaspiro[5.5]undecane dihydrochloride: is a chemical compound known for its unique spirocyclic structure, which consists of a bicyclic system with nitrogen atoms at the 3 and 9 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazaspiro[5.5]undecane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the dihydrochloride salt. One common method includes the cyclization of a suitable diamine precursor under acidic conditions to form the spirocyclic structure. The reaction is often carried out in the presence of a strong acid such as hydrochloric acid to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,9-Diazaspiro[5.5]undecane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,9-Diazaspiro[5

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role as a γ-aminobutyric acid type A receptor antagonist, which can modulate neurotransmission.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an immunomodulatory agent.

    Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates

Mechanism of Action

The primary mechanism of action of 3,9-Diazaspiro[5.5]undecane dihydrochloride involves its interaction with γ-aminobutyric acid type A receptors. The compound acts as a competitive antagonist, binding to the receptor and inhibiting its activity. This inhibition can modulate neurotransmission and has potential therapeutic effects in conditions such as anxiety and epilepsy. Additionally, the compound has been shown to have immunomodulatory effects by rescuing inhibition of T cell proliferation .

Comparison with Similar Compounds

  • 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride
  • 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane

Comparison: 3,9-Diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spirocyclic structure and its potent activity as a γ-aminobutyric acid type A receptor antagonist. Compared to similar compounds, it exhibits higher selectivity for certain receptor subtypes and has demonstrated significant immunomodulatory potential. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

3,9-diazaspiro[5.5]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;;/h10-11H,1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHSFTYZKYPXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347415
Record name 3,9-Diazaspiro[5.5]undecane dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089256-14-2
Record name 3,9-Diazaspiro[5.5]undecane dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-diazaspiro[5.5]undecane dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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